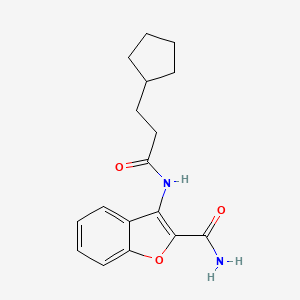

3-(3-环戊基丙酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

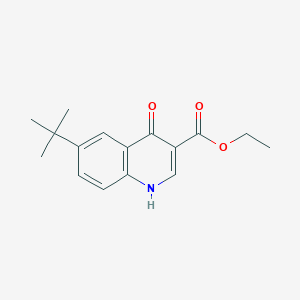

The compound "3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide" is a derivative of benzofuran-2-carboxamide, a scaffold that has been extensively studied for its potential biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibitory effects. Benzofuran derivatives have been synthesized and evaluated for various biological activities, as seen in the provided papers, which discuss the synthesis and biological evaluation of benzofuran carboxamide derivatives with different substituents and their potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives typically involves the reaction of salicylaldehyde derivatives with appropriate reagents such as ethyl bromoacetate, followed by hydrolysis and amidation with different amines . Some methods also include cascade formal [3 + 2] cycloaddition reactions catalyzed by metal triflates to introduce various substituents onto the benzofuran scaffold . Microwave-assisted synthesis has been employed as a rapid and efficient method to produce these compounds, highlighting the versatility and adaptability of the synthetic routes for these derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran-2-carboxamide derivatives has been characterized using spectroscopic methods such as NMR, IR, Mass, and X-ray crystallography . Additionally, computational studies including DFT calculations, molecular docking, and analysis of intermolecular interactions have been conducted to optimize the structure and predict the biological activities of these compounds .

Chemical Reactions Analysis

Benzofuran-2-carboxamide derivatives can undergo various chemical reactions depending on the substituents present on the benzofuran ring and the amide nitrogen. These reactions can include further functionalization, such as O-alkylation and Knoevenagel condensation, to introduce additional pharmacophores and improve biological activity . The reactivity of these molecules can be influenced by the electronic properties of the substituents, as analyzed through molecular electrostatic potential and frontier molecular orbitals studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-2-carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The presence of hydrophobic groups and the +M effect of substituents on the N-phenyl ring have been found to potentiate the anticancer activity and NF-κB inhibitory activity, respectively . The electronic properties, such as HOMO-LUMO gap energy, are crucial for understanding the reactivity and potential biological activities of these compounds .

科学研究应用

合成和生物学评价

合成了一系列新的 3-(甘氨酰胺)-苯并呋喃-2-甲酰胺衍生物,展示了该化学物质在开发新的生物活性实体方面的多功能性。对这些化合物进行了抗菌、抗炎和 DPPH 自由基清除活性评估,突出了该化学物质在药物化学应用中的潜力(Lavanya, Sribalan, & Padmini, 2017)。

抗菌和解热剂

另一项研究采用微波辅助一锅法合成苯并呋喃-2-甲酰胺,并对其体内抗炎、镇痛和解热活性进行了测定。一些衍生物表现出有效的活性,表明它们在开发新的药理活性剂中的重要性(Xie 等人,2014)。

抗肿瘤和抗病毒活性

合成具有修饰的糖部分的 C-核苷,包括 3(5)-Carboxamido-4-(β- d -核糖呋喃糖基)吡唑和四唑 C-核苷,表现出中等的体外抗病毒和抗肿瘤活性。这些发现为针对特定癌细胞系和病毒感染的治疗剂的开发开辟了新的途径(Popsavin 等人,2002)。

抗生素和抗菌药物

对噻吩-2-甲酰胺衍生物合成的研究揭示了它们作为新型抗生素和抗菌药物的潜力。这项研究有助于寻找具有有效微生物抑制特性的新化合物(Ahmed, 2007)。

抗菌和抗真菌活性

关于邻氨基取代的苯甲酰胺衍生物的合成和表征的研究表明具有显着的抗菌和抗真菌活性。这些发现突出了苯甲酰胺在开发治疗各种微生物和真菌感染的新治疗剂中的作用(Ammaji 等人,2019)。

未来方向

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making these substances potential natural drug lead compounds .

属性

IUPAC Name |

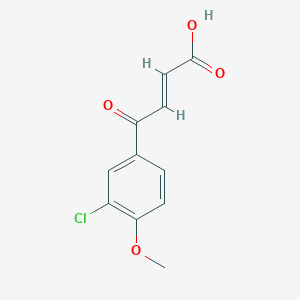

3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIJKEKAWFXOCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)

![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)